molecular formula C16H14N4O2S B2378489 N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide CAS No. 2034401-41-5

N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2378489
CAS No.: 2034401-41-5
M. Wt: 326.37
InChI Key: YHORLVKXTAZCST-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide is a compound that features a bipyridine moiety linked to a pyridine-3-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide typically involves the coupling of bipyridine derivatives with pyridine-3-sulfonamide. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine linkage . Other methods include Stille and Negishi couplings, which also rely on metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine moiety can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide is unique due to its bipyridine moiety, which enhances its ability to coordinate with metal ions and participate in catalytic processes. This makes it particularly valuable in fields such as catalysis and materials science .

Properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-23(22,15-4-2-8-18-12-15)20-10-13-5-6-16(19-9-13)14-3-1-7-17-11-14/h1-9,11-12,20H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORLVKXTAZCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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